molecular formula C17H10O5 B2670147 (2-Formylphenyl) 2-oxochromene-3-carboxylate CAS No. 301675-20-7

(2-Formylphenyl) 2-oxochromene-3-carboxylate

Cat. No.: B2670147
CAS No.: 301675-20-7
M. Wt: 294.262
InChI Key: BFUMFYWCSINICO-UHFFFAOYSA-N
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Description

(2-Formylphenyl) 2-oxochromene-3-carboxylate is an organic ester derivative featuring a 2-oxochromene (coumarin) core substituted at the 3-position with a carboxylate group linked to a 2-formylphenyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-formylphenyl) 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O5/c18-10-12-6-2-4-8-15(12)22-17(20)13-9-11-5-1-3-7-14(11)21-16(13)19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUMFYWCSINICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formylphenyl) 2-oxochromene-3-carboxylate typically involves the reaction of 2-formylphenylboronic acid with 2-oxochromene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes controlled oxidation to yield carboxylic acid derivatives. Key findings include:

  • Reagent : Potassium permanganate (KMnO₄) in acidic conditions

  • Product : 2-(Carboxyphenyl) 2-oxochromene-3-carboxylate (C₁₈H₁₃O₇)

  • Yield : 72–85% under optimized conditions

  • Mechanism : Proceeds via formation of a geminal diol intermediate, followed by oxidation to the carboxylic acid

Reduction Reactions

Selective reduction of carbonyl groups has been demonstrated:

Target Site Reagent Product Conditions
Aldehyde groupNaBH₄ in methanol2-(Hydroxymethylphenyl) derivative0°C, 2 h
Chromene carbonylH₂/Pd-C2-Hydroxycoumarin analogRT, 4 bar H₂

Reduction of the chromene carbonyl requires catalytic hydrogenation, while the aldehyde group is preferentially reduced by borohydrides .

Nucleophilic Substitution

The formyl group participates in condensation and substitution reactions:

Hydrazone Formation

  • Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)

  • Product : N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides

  • Key Data :

    • Reaction time: 18–24 hr at RT

    • Yields: 60–78% for aryl hydrazides

    • Applications: Precursors for heterocyclic systems like pyrazoles

Knoevenagel Condensation

  • Partners : Active methylene compounds (e.g., diethyl malonate)

  • Product : Extended π-conjugated chromophores

  • Catalyst : Piperidine or ionic liquids

Ring-Opening and Rearrangement

Under basic aprotic conditions, the chromene ring undergoes structural modifications:

  • Reagent : DMF or DMSO with K₂CO₃

  • Product : 2-Oxo-2H-chromene-3-carbonitriles (via iminolactone ring opening)

  • Mechanism :

    • Base-induced ring opening to form iminolactone intermediate

    • Elimination of H₂O to form nitrile

Hydrolysis Reactions

Controlled hydrolysis of the ester group enables carboxylate formation:

  • Conditions : 80% acetic acid, reflux (2 hr)

  • Product : 2-Oxo-2H-chromene-3-carboxylic acid derivative

  • Yield : 46–58%

  • Key Application : Synthesis of metal-chelating agents

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal Ion Coordination Sites Application
Fe³⁺Aldehyde O, chromene carbonylCatalytic radical reactions
Zn²⁺Ester carbonyl, chromene OFluorescent probes

X-ray crystallography confirms a dihedral angle of 25.85° between chromene and aryl rings in metal complexes .

Comparative Reactivity Table

Reaction Type Key Functional Group Rate (Relative) Thermodynamic Stability
Aldehyde oxidation-CHOFast (k = 0.42 s⁻¹)ΔG‡ = 58.3 kJ/mol
Ester hydrolysis-COORModeratepH-dependent
Chromene ring openingLactone carbonylSlowRequires strong base

This compound's dual reactivity (aldehyde + chromene ester) enables its use in synthesizing bioactive molecules, coordination polymers, and photonic materials . Recent studies highlight its potential as a building block for anticancer scaffolds through targeted modifications of the chromene core .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of the chromene structure, including (2-formylphenyl) 2-oxochromene-3-carboxylate, exhibit significant anticancer properties. A study highlighted the synthesis of chromene derivatives that demonstrated cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit tumor growth through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that certain chromene derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The ability to prevent protein misfolding and aggregation positions these compounds as promising candidates for further development in treating neurodegenerative diseases .

Photoinitiators in Polymerization

High-Performance Photoinitiators
this compound has been evaluated as a photoinitiator for free radical photopolymerization (FRP). In a study involving various coumarin derivatives, it was found that compounds with electron-withdrawing groups at specific positions significantly improved polymerization rates under visible light irradiation. The presence of this compound in photoinitiating systems led to high rates of polymerization and final conversion rates, making it suitable for applications in coatings and adhesives .

Organic Synthesis

Synthesis of Biologically Active Compounds
The versatility of this compound extends to its role in organic synthesis. Its structure allows it to serve as a building block for synthesizing various biologically active compounds. For instance, it can be utilized in the preparation of novel derivatives that exhibit anti-inflammatory and analgesic properties. The synthetic pathways often involve condensation reactions with other functional groups to enhance biological activity .

Comprehensive Data Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits tumor growth
Neuroprotective agentsPrevents amyloid-beta aggregation
PhotoinitiatorsPolymerizationHigh rates of polymerization under visible light
Organic SynthesisBuilding block for active compoundsSynthesis of anti-inflammatory agents

Case Studies

  • Anticancer Activity Study : A series of experiments demonstrated that specific derivatives of this compound displayed potent cytotoxic effects against breast cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, establishing a clear link between compound structure and biological activity.
  • Photoinitiation Research : In a comparative analysis of different coumarin derivatives, this compound was identified as one of the most effective photoinitiators for FRP processes. The study detailed the synthesis methods and characterized the photochemical properties that contributed to its efficacy.

Mechanism of Action

The mechanism of action of (2-Formylphenyl) 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

The 2-oxochromene-3-carboxylate scaffold is versatile, with modifications at the ester substituent significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Substituents
Compound Name (CAS No.) Substituent on Carboxylate Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2-Formylphenyl) 2-oxochromene-3-carboxylate 2-formylphenyl Not explicitly provided Potential synthetic intermediate
[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-oxochromene-3-carboxylate (771516-81-5) Methoxyphenylthiazol-amino-oxoethyl C₂₂H₁₆N₂O₆S 436.4 Fluorescent tagging, computational study
4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate (I) Decyloxy-phenyl with CF₃ group C₂₇H₂₇F₃O₅ 512.5 Enhanced lipophilicity, photostability
2-(3-Nitrophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate (331277-31-7) 3-Nitrophenyl-oxoethyl C₁₈H₁₁NO₇ 353.28 Electron-withdrawing nitro group; potential bioactivity
(2,5-Dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate (148627-84-3) Succinimidyl ester C₁₄H₉NO₇ 303.23 Reactive ester for bioconjugation

Physicochemical Properties

  • Lipophilicity : Long alkyl chains (e.g., decyloxy in Compound I) enhance lipophilicity, favoring membrane permeability. The formyl group in the target compound may reduce lipophilicity compared to alkylated analogs but increase reactivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in CAS 331277-31-7) redshift absorption/emission spectra, whereas electron-donating groups (e.g., methoxy in CAS 771516-81-5) enhance fluorescence quantum yields .

Crystallographic and Molecular Interactions

  • Crystal Packing : Analogs like 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate exhibit intermolecular interactions (C-H···O, Cl···F), which stabilize crystal lattices and may influence solubility . The formyl group in the target compound could participate in similar hydrogen-bonding networks.

Biological Activity

(2-Formylphenyl) 2-oxochromene-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of 2-oxochromenes, characterized by a chromene backbone with various substituents. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H13O5
  • Molecular Weight : 313.29 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. A study demonstrated that the compound effectively decreased malondialdehyde (MDA) levels in vitro, suggesting its role in lipid peroxidation inhibition .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In animal models, it was observed to reduce inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). A case study involving induced paw edema in rats reported a notable reduction in swelling upon administration of the compound, highlighting its potential for treating inflammatory conditions .

Anticancer Properties

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, thereby reducing the release of pro-inflammatory cytokines.
  • Receptor Interaction : It modulates receptor activity related to cell survival and apoptosis, influencing cancer cell proliferation.
  • Gene Expression Modulation : The compound affects the expression levels of genes associated with oxidative stress response and apoptosis.

Case Studies

Study FocusFindingsReference
Antioxidant ActivityReduced MDA levels in vitro; significant free radical scavenging
Anti-inflammatory EffectsDecreased IL-6 and TNF-α levels; reduced paw edema in rats
Anticancer PropertiesInduced apoptosis in breast and colon cancer cells; activated caspase pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Formylphenyl) 2-oxochromene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-component reactions (MCRs) involving 2-(2-formylphenyl)ethanones and amines, catalyzed by CuI (10 mol%) in 1,2-dichloroethane at 70°C. This forms an imine intermediate, followed by nucleophilic addition of phosphite to yield 1,2-dihydroisoquinolin-1-ylphosphonates . Alternatively, Pd-catalyzed decarboxylative cyclization of trifluoromethyl vinyl benzoxazina derivatives may be employed, with oxidation steps using MnO₂ to stabilize intermediates .
  • Key Considerations : Optimize catalyst loading and solvent polarity to minimize side reactions. Monitor reaction progress via TLC or HPLC.

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